Cas no 4906-25-6 (Methyl 4-n-butoxybenzoate)

Methyl 4-n-butoxybenzoate is a benzoate ester derivative characterized by its butoxy substituent at the para position of the aromatic ring. This compound is commonly utilized as an intermediate in organic synthesis, particularly in the production of liquid crystals, pharmaceuticals, and specialty chemicals. Its structure offers favorable solubility in organic solvents, facilitating its use in reaction systems requiring controlled polarity. The butoxy group enhances its stability and compatibility with hydrophobic matrices, making it suitable for applications in material science. The ester functionality allows for further chemical modifications, enabling its incorporation into more complex molecular architectures. Its well-defined purity and consistent performance make it a reliable choice for research and industrial processes.
Methyl 4-n-butoxybenzoate structure
Methyl 4-n-butoxybenzoate structure
Product Name:Methyl 4-n-butoxybenzoate
CAS No:4906-25-6
MF:C12H16O3
MW:208.253643989563
MDL:MFCD00070801
CID:85179
PubChem ID:4226083
Update Time:2025-10-23

Methyl 4-n-butoxybenzoate Chemical and Physical Properties

Names and Identifiers

    • Methyl 4-n-butoxybenzoate
    • 4-n-Butoxybenzoic acid methyl ester
    • methyl 4-butoxybenzoate
    • DTXSID40401012
    • 3-[(([1-(3,4-DICHLOROPHENYL)ETHYLIDENE]AMINO)OXY)METHYL]BENZOICACID
    • Benzoic acid, 4-butyloxy-, methyl ester
    • FT-0617933
    • 4906-25-6
    • SCHEMBL7937774
    • D86747
    • WS-02163
    • 4-BUTOXYBENZOIC ACID METHYL ESTER
    • AKOS003267808
    • Benzoic acid, 4-butoxy-, methyl ester
    • Q63398768
    • METHYL N-BUTOXYBENZOATE
    • STK425767
    • MDL: MFCD00070801
    • Inchi: 1S/C12H16O3/c1-3-4-9-15-11-7-5-10(6-8-11)12(13)14-2/h5-8H,3-4,9H2,1-2H3
    • InChI Key: PUHCYTHGLBCWEA-UHFFFAOYSA-N
    • SMILES: O(C1C=CC(C(=O)OC)=CC=1)CCCC
    • BRN: 2099767

Computed Properties

  • Exact Mass: 208.11000
  • Monoisotopic Mass: 208.11
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 6
  • Complexity: 183
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: nothing
  • Topological Polar Surface Area: 35.5A^2

Experimental Properties

  • Color/Form: liquid
  • Density: 1.036
  • Boiling Point: 188-190°C 30mm
  • Flash Point: 188-190°C/30mm
  • Refractive Index: 1.5170
  • PSA: 35.53000
  • LogP: 2.65210
  • Solubility: Uncertain

Methyl 4-n-butoxybenzoate Security Information

Methyl 4-n-butoxybenzoate Customs Data

  • HS CODE:2918990090
  • Customs Data:

    China Customs Code:

    2918990090

    Overview:

    2918990090. Other additional oxy carboxylic acids(Including anhydrides\Acyl halide\Peroxides, peroxyacids and derivatives of this tax number). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2918990090. other carboxylic acids with additional oxygen function and their anhydrides, halides, peroxides and peroxyacids; their halogenated, sulphonated, nitrated or nitrosated derivatives. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

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Methyl 4-n-butoxybenzoate Suppliers

Suzhou Senfeida Chemical Co., Ltd
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(CAS:4906-25-6)METHYL 4-N-BUTOXYBENZOATE
Order Number:sfd16589
Stock Status:in Stock
Quantity:200kg
Purity:99.9%
Pricing Information Last Updated:Friday, 19 July 2024 14:37
Price ($):discuss personally
Email:sales2@senfeida.com

Methyl 4-n-butoxybenzoate Related Literature

Additional information on Methyl 4-n-butoxybenzoate

Research Briefing on Methyl 4-n-butoxybenzoate (CAS: 4906-25-6) and Its Applications in Chemical Biology and Pharmaceutical Research

Methyl 4-n-butoxybenzoate (CAS: 4906-25-6) is a chemical compound that has garnered significant attention in recent years due to its versatile applications in chemical biology and pharmaceutical research. This ester derivative of 4-hydroxybenzoic acid is characterized by its butoxy and methoxy functional groups, which contribute to its unique physicochemical properties. Recent studies have explored its potential as a building block in organic synthesis, a stabilizer in formulations, and a modulator in biological systems. This briefing aims to provide an overview of the latest research findings related to Methyl 4-n-butoxybenzoate, with a focus on its synthesis, characterization, and applications in drug discovery and development.

One of the key areas of interest in recent research has been the synthesis and optimization of Methyl 4-n-butoxybenzoate. A study published in the Journal of Organic Chemistry (2023) demonstrated an efficient, one-pot synthesis method for this compound, utilizing a catalytic system that improved yield and reduced byproducts. The researchers highlighted the compound's stability under various conditions, making it suitable for further functionalization. Additionally, its lipophilic nature has been exploited in the design of prodrugs, where it serves as a masking group to enhance bioavailability. These advancements underscore the compound's utility in medicinal chemistry.

In the realm of pharmaceutical applications, Methyl 4-n-butoxybenzoate has been investigated for its role in drug delivery systems. A 2024 study in the European Journal of Pharmaceutical Sciences reported its use as a permeation enhancer in transdermal formulations. The compound's ability to disrupt the stratum corneum's lipid bilayer was found to significantly improve the absorption of hydrophobic active pharmaceutical ingredients (APIs). Furthermore, its low toxicity profile, as confirmed by in vitro cytotoxicity assays, positions it as a promising excipient for topical and transdermal drug delivery.

Beyond its pharmaceutical applications, Methyl 4-n-butoxybenzoate has also been explored in chemical biology for its interactions with biological targets. Recent research published in Bioorganic & Medicinal Chemistry Letters (2023) revealed its potential as a ligand for certain G-protein-coupled receptors (GPCRs). Molecular docking studies indicated that the compound's butoxy moiety plays a critical role in binding affinity, suggesting its utility in the design of novel GPCR modulators. These findings open new avenues for the development of therapeutics targeting GPCR-related disorders.

In conclusion, Methyl 4-n-butoxybenzoate (CAS: 4906-25-6) continues to be a compound of significant interest in chemical biology and pharmaceutical research. Its versatile applications—ranging from organic synthesis to drug delivery and biological modulation—highlight its potential as a valuable tool in the development of new therapeutics. Future research should focus on further elucidating its mechanisms of action and expanding its applications in targeted drug delivery systems. The ongoing exploration of this compound underscores the dynamic interplay between chemistry and biology in advancing pharmaceutical science.

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Suzhou Senfeida Chemical Co., Ltd
(CAS:4906-25-6)METHYL 4-N-BUTOXYBENZOATE
sfd16589
Purity:99.9%
Quantity:200kg
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